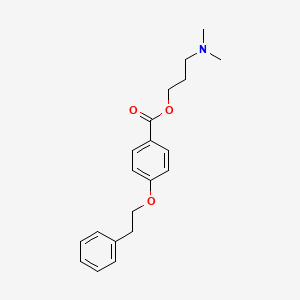
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester is a chemical compound with a complex structure that combines elements of benzoic acid, phenethoxy, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols and amines. One common method is the reaction of 4-phenethoxybenzoic acid with 3-(dimethylamino)propyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenethoxy or dimethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(dimethylamino)-, methyl ester: Shares structural similarities but differs in the ester group.
Benzoic acid, 4-(dimethylamino)-, ethyl ester: Another similar compound with an ethyl ester group.
Benzoic acid, 4-(dimethylamino)-, octyl ester: Contains an octyl ester group, making it more hydrophobic.
Uniqueness
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester is unique due to its combination of phenethoxy and dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
78330-03-7 |
|---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 4-(2-phenylethoxy)benzoate |
InChI |
InChI=1S/C20H25NO3/c1-21(2)14-6-15-24-20(22)18-9-11-19(12-10-18)23-16-13-17-7-4-3-5-8-17/h3-5,7-12H,6,13-16H2,1-2H3 |
InChI Key |
QJJHOYPVLFABDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



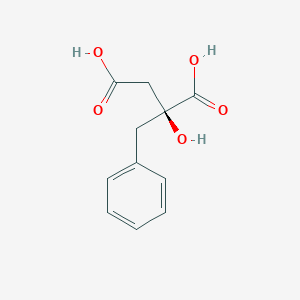


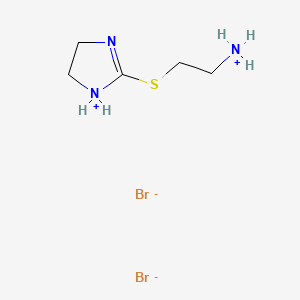
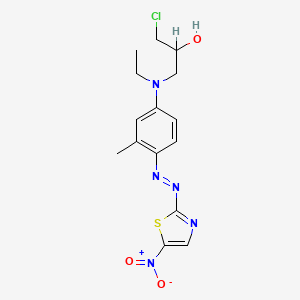


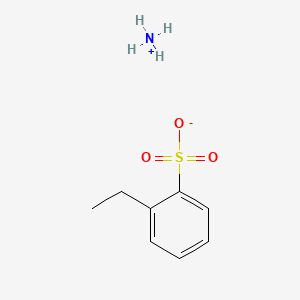
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)
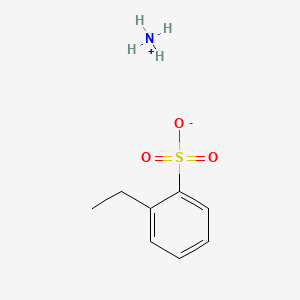
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)

![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
